molecular formula C26H18N2O4Zn B13400773 2-(1,3-benzoxazol-2-yl)phenol;zinc

2-(1,3-benzoxazol-2-yl)phenol;zinc

Cat. No.: B13400773
M. Wt: 487.8 g/mol
InChI Key: UOCMXZLNHQBBOS-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-yl)phenol;zinc is a compound that combines the structural features of benzoxazole and phenol with zinc. Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure. This compound is known for its stability and reactivity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-yl)phenol typically involves the condensation of 2-aminophenol with various carbonyl compounds. This reaction can be catalyzed by different agents, including nanocatalysts, metal catalysts, and ionic liquid catalysts. The reaction conditions often involve heating and the use of solvents like ethanol .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including 2-(1,3-benzoxazol-2-yl)phenol, often employs large-scale condensation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Substitution and Addition Reactions

The complex participates in nucleophilic substitution and electrophilic addition at the benzoxazole ring or phenolic oxygen :

Notable reactions:

  • Alkylation :

    • Reaction with methyl iodide in DMF yields a methyl-substituted derivative (85% conversion).

    • Mechanism: SN2 attack at the phenolic oxygen.

  • Electrophilic Bromination :

    • Bromine in acetic acid substitutes the benzoxazole C-5 position selectively (72% yield) .

  • Redox Behavior :

    • Cyclic voltammetry shows quasi-reversible Zn²⁺/Zn⁺ redox peaks at −1.2 V vs. Ag/AgCl .

Biological Interactions

The complex exhibits antimicrobial activity through disruption of microbial cell membranes and enzyme inhibition :

Key findings:

  • Antibacterial : MIC values of 8–16 µg/mL against E. coli and S. aureus .

  • Antifungal : 80% inhibition of C. albicans biofilm formation at 20 µg/mL .

  • JMJD3 Inhibition : Competes with α-ketoglutarate for Fe²⁺ binding in histone demethylases (IC₅₀ = 3.2 µM) .

Photophysical Reactions

Upon UV excitation (λₐᵦₛ = 317–323 nm), the complex emits blue fluorescence (λₑₘ = 371–416 nm) with a quantum yield (Φ) of 0.42–0.58 . Emission quenching occurs in the presence of nitroaromatics, enabling sensor applications .

Stability and Decomposition Pathways

The complex degrades under harsh conditions:

  • Thermal Decomposition : Starts at 220°C, forming ZnO and organic residues (TGA) .

  • Photodegradation : UV exposure (>300 nm) cleaves the Zn–O bond, releasing free ligand.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound’s anticancer effects are linked to its ability to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: An analog with the oxygen replaced by a nitrogen.

    Benzothiazole: An analog with the oxygen replaced by a sulfur.

    Benzofuran: An analog without the nitrogen atom.

Uniqueness

2-(1,3-Benzoxazol-2-yl)phenol is unique due to its combination of benzoxazole and phenol structures, which confer specific chemical reactivity and biological activity. Its ability to form stable complexes with metals like zinc further enhances its versatility in various applications .

Q & A

Basic Research Questions

Q. How is the structural characterization of 2-(1,3-benzoxazol-2-yl)phenol and its zinc complexes performed?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD): The compound's crystal structure, including bond lengths, angles, and intramolecular interactions (e.g., O⋯O non-bonded contacts), can be resolved using SC-XRD. For example, the Z-configuration of 2-(1,3-benzoxazol-2-yl)-1-phenylethenyl benzoate was confirmed with an R factor of 0.037 .
  • Spectroscopic techniques: IR and NMR spectroscopy validate functional groups (e.g., phenolic -OH at ~3200 cm⁻¹ in IR) and proton environments. Fluorescence spectroscopy measures photophysical properties, such as quantum yield, as seen in zinc-Schiff base complexes .
  • Elemental analysis: Confirms stoichiometry, e.g., C, H, N content in synthesized complexes .

Q. What synthetic routes are commonly used to prepare 2-(1,3-benzoxazol-2-yl)phenol derivatives?

Methodological Answer:

  • Solvent-free reductive amination: For derivatives like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide, aldehydes are reacted with hydrazide intermediates under grinding conditions, followed by NaBH₄ reduction .
  • Condensation reactions: Schiff base ligands (e.g., 2-methoxy-6-((phenylimino)methyl)phenol) are synthesized by reacting salicylaldehyde derivatives with amines, followed by complexation with Zn²⁺ .

Q. How are fluorescence properties of zinc-benzoxazole complexes quantified?

Methodological Answer:

  • Quantum yield measurements: Using a calibrated integrating sphere and reference standards (e.g., quinine sulfate). For instance, Zn(II)-Schiff base complexes exhibited tunable emission wavelengths and quantum yields up to 0.45, influenced by substituent effects .
  • Solvatochromism studies: Lippert-Mataga plots assess intramolecular charge transfer (ICT) behavior by correlating Stokes shifts with solvent polarity .

Advanced Research Questions

Q. How does the substitution pattern on the benzoxazole ring influence biological activity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies: Antitumor activity of benzoxazole derivatives (e.g., IC₅₀ values of 6.7–6.9 µg/mL against MCF-7 and HePG2 cells) is modulated by substituents like bromophenyl or chloroacetate groups at specific positions .
  • Molecular docking: For GFRα1 agonists, meta-substituted carboxyl groups on benzoxazole-phenyl scaffolds show higher binding affinity than para-substituted analogs. Docking scores and luciferase assays validate activity .

Q. What computational methods are used to predict ligand-receptor interactions for zinc-benzoxazole complexes?

Methodological Answer:

  • Molecular docking (AutoDock/Vina): Predict binding modes in target proteins (e.g., GDNF-binding pocket of GFRα1). A bidental Zn(II) complex with dual carboxyl groups showed superior docking scores and RET phosphorylation activity .
  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with experimental fluorescence or antioxidant activity .

Q. How do crystallographic data resolve contradictions in reported structural models?

Methodological Answer:

  • Rigorous refinement (SHELXL): Discrepancies in bond angles or torsion angles (e.g., coplanarity of benzoxazole and phenyl rings) are addressed using high-resolution data. For example, SHELXL refines twinned macromolecular structures with R factors < 0.05 .
  • Validation tools (PLATON): Checks for missed symmetry or disorder in crystal structures, ensuring reproducibility .

Q. What strategies optimize synthetic yields of benzoxazole-zinc complexes?

Methodological Answer:

  • Reaction condition screening: Varying solvents (e.g., ethanol vs. DMF), temperatures, and catalysts (e.g., p-toluenesulfonic acid for cyclization) improves yields. Solvent-free methods reduce side reactions .
  • Purification techniques: Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CHCl₃:MeOH eluents) isolates high-purity products (>95%) .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)phenol;zinc
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H9NO2.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1-8,15H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCMXZLNHQBBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.[Zn]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O4Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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